Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-4-phenylhexanoate
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Overview
Description
Methyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amine groups during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups within the molecule.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of peptide-based drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions, preventing unwanted side reactions. Upon exposure to acidic conditions, the Boc group is cleaved, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(tert-butoxycarbonylamino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxyl group instead of a carbonyl group.
N-Boc-L-alanine methyl ester: Another Boc-protected amino acid derivative, used in peptide synthesis.
Uniqueness
Methyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis. Its stability under basic conditions and ease of deprotection under acidic conditions make it a valuable intermediate in multi-step synthesis processes.
Properties
Molecular Formula |
C18H25NO5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-4-phenylhexanoate |
InChI |
InChI=1S/C18H25NO5/c1-12(20)14(13-9-7-6-8-10-13)11-15(16(21)23-5)19-17(22)24-18(2,3)4/h6-10,14-15H,11H2,1-5H3,(H,19,22) |
InChI Key |
HZWUZADHRLPSSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC(C(=O)OC)NC(=O)OC(C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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